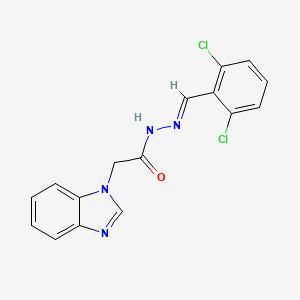![molecular formula C17H19N3OS2 B5693024 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTC-209 and belongs to the class of thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of PTC-209 involves the inhibition of BMI-1, which is a transcriptional repressor that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 induces apoptosis in cancer cells and prevents tumor growth.
Biochemical and Physiological Effects:
Studies have shown that PTC-209 has a significant impact on the biochemical and physiological processes in cancer cells. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the self-renewal of cancer stem cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PTC-209 in lab experiments is its ability to selectively target cancer stem cells, which are responsible for the growth and spread of tumors. However, one of the limitations of using PTC-209 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of PTC-209. One potential area of study is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more effective delivery methods to improve the bioavailability of PTC-209. Additionally, further studies are needed to evaluate the efficacy of PTC-209 in combination with other cancer treatments.
Synthesis Methods
The synthesis of PTC-209 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with piperidine, followed by the addition of carbon disulfide to yield N-(2-(1-piperidinyl)phenyl)carbonothioyl-4-nitroaniline. This intermediate compound is then subjected to a reduction reaction using sodium dithionite to produce PTC-209.
Scientific Research Applications
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound has the ability to inhibit the activity of BMI-1, a protein that is known to play a crucial role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 has been shown to induce apoptosis in cancer cells and prevent tumor growth.
properties
IUPAC Name |
N-[(2-piperidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-16(15-9-6-12-23-15)19-17(22)18-13-7-2-3-8-14(13)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVMQZSHDBBRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

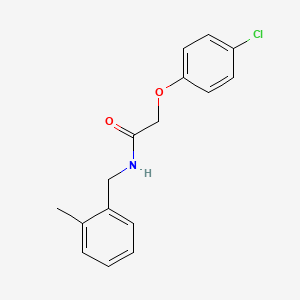
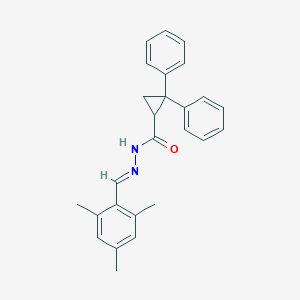
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
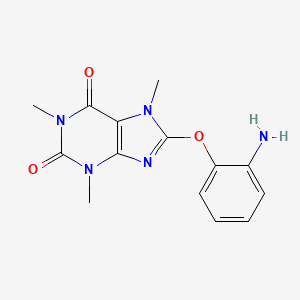
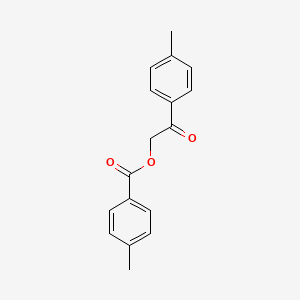
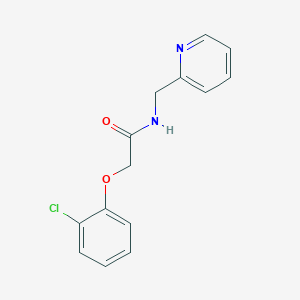
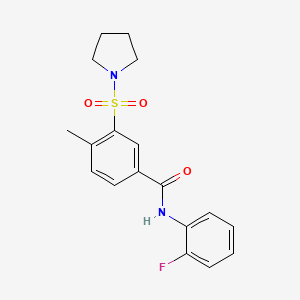
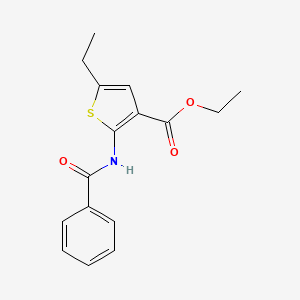
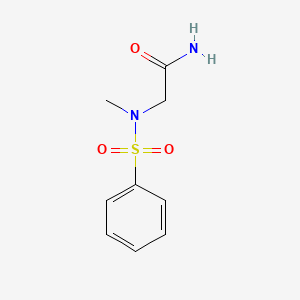
![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
